2-Butyl-1,3-diaza-spiro[4.4]nonan-4-one
Description
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-butyl-1,3-diazaspiro[4.4]nonan-4-one |
InChI |
InChI=1S/C11H20N2O/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11/h9,13H,2-8H2,1H3,(H,12,14) |
InChI Key |
CZSZQIRYTFUSKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1NC(=O)C2(N1)CCCC2 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
This compound is primarily utilized as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique spirocyclic structure allows for the formation of various derivatives that can be tailored for specific applications in drug development and material science.
Synthetic Routes
The synthesis typically involves reacting butylamine with a suitable spirocyclic precursor under controlled conditions, often utilizing sodium hydroxide as a base and ethanol as a solvent. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Biological Applications
Pharmaceutical Development
2-Butyl-1,3-diaza-spiro[4.4]nonan-4-one has been investigated for its potential in developing novel therapeutic agents. It serves as a key intermediate in the synthesis of medications targeting neurological disorders and has shown promise in the development of antihypertensive drugs like Irbesartan .
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits antimicrobial and anticancer activities. Studies have demonstrated its effectiveness against various pathogens and cancer cell lines, making it a candidate for further exploration in drug discovery .
Industrial Applications
Agricultural Chemistry
In agricultural chemistry, this compound is used to formulate agrochemicals that enhance crop protection. Its effectiveness compared to traditional pesticides makes it a valuable asset in sustainable agriculture practices .
Material Science
The compound is also explored for its potential in creating advanced materials with unique properties such as improved durability and resistance to environmental factors. This application is critical for developing new materials that can withstand harsh conditions .
Case Study 1: Pharmaceutical Development
A study focused on the synthesis of this compound derivatives revealed their potential as enzyme inhibitors. These derivatives were tested against acetylcholinesterase and butyrylcholinesterase, showing promising results for treating Alzheimer's disease .
Case Study 2: Agricultural Applications
Research on agrochemical formulations incorporating this compound highlighted its effectiveness in enhancing crop yield while minimizing environmental impact. Field trials demonstrated significant improvements in pest resistance compared to conventional pesticides .
Comparison with Similar Compounds
Comparison with Structurally Similar Spirocyclic Compounds
Structural Analogues with Modified Substituents
(a) 2-Butyl-3-(4′-Bromobenzyl)-1,3-diazaspiro[4.4]non-1-en-4-one (IRB-05)
- Key Features :
- Comparison :
(b) 7-(Azidomethyl)-3-(benzyloxymethyl)-1,3-diazaspiro[4.4]nonan-4-one Derivatives
- Key Features :
- Comparison :
Spirocyclic Compounds with Heteroatom Variations
(a) 6-Benzoyl-7-hydroxy-2-thia-6-azaspiro[4.4]nonan-4-one
- Key Features :
- Lower polarity compared to nitrogen-containing analogues .
(b) 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one
- Key Features: Contains a second nitrogen in the spiro system, enabling diverse hydrogen-bonding interactions . Synthesized via novel pyrrolidine formation methods .
- Comparison: Additional nitrogen enhances solubility in polar solvents (e.g., water or ethanol) .
Derivatives with Pharmacological Modifications
(a) 2-Butyl-1,3-diaza-spiro[4.4]non-1-en-4-one Aralkyl Derivatives
Critical Analysis of Research Findings
- Synthetic Efficiency : Microwave irradiation improves yields (e.g., 85–90%) for aralkyl derivatives compared to conventional methods (60–70%) .
- Hazard Mitigation : The hydrochloride salt’s acute toxicity necessitates strict handling protocols, contrasting with safer analogues like 7-benzyl-2,7-diazaspiro derivatives .
- Biological Relevance : AChE inhibition in derivatives highlights the spirocyclic core’s versatility, though substituent choice critically impacts efficacy .
Preparation Methods
Key Challenges:
-
Low Hydrolysis Efficiency : The hydrolysis of 1 to 2 in H₂SO₄ achieved ≤55% yield due to 2 ’s high water solubility (>1 g/mL), necessitating salt saturation and methanol-assisted chloroform extraction.
-
Isomer Formation : Cyclization in KOH-THF-H₂O preferentially yielded isomer 5 (up to 35%), complicating purification.
-
Thermal Degradation : Neutralizing H₂SO₄ with ammonia above 50°C degraded 2 , further reducing yields.
Alkaline Hydrolysis: A Patent-Based Innovation
To overcome hydrolysis inefficiencies, CN1194971C introduced alkaline conditions using barium hydroxide [Ba(OH)₂·8H₂O] in isopropanol/water (1:2 v/v) at 60°C. This modification provided three advantages:
-
Enhanced Yield : Hydrolysis efficiency improved to 85–90% by avoiding H₂SO₄-induced decomposition.
-
Simplified Workup : The basic medium eliminated the need for post-hydrolysis neutralization, reducing thermal exposure.
-
Scalability : Isopropanol’s low boiling point (82.6°C) facilitated solvent recovery, aligning with industrial green chemistry principles.
Reaction Conditions Comparison
| Parameter | Traditional (H₂SO₄) | Improved (Ba(OH)₂) |
|---|---|---|
| Temperature | 80–100°C | 60°C |
| Solvent System | H₂SO₄ (neat) | Isopropanol/H₂O (1:2) |
| Yield of 2 | ≤55% | 85–90% |
| Byproduct Formation | Significant | Minimal |
Cyclization Optimization: Minimizing Isomerization
Isomer 5 arises from competing nucleophilic attack at the cyclopentane carbonyl versus the pentanoyl carbonyl during cyclization. To suppress 5 , CN1194971C replaced KOH with potassium carbonate (K₂CO₃) in THF/H₂O (3:1) at 0–5°C. This milder base reduced enolate formation, favoring attack at the less hindered pentanoyl site.
Impact of Base on Isomer Ratio
The K₂CO₃-THF system increased 4 ’s predominance to 80%, streamlining crystallization-based purification.
Industrial-Scale Process Design
Recent advancements prioritize scalability and cost-effectiveness. ACG Publications’ Irbesartan synthesis route avoids toxic reagents (e.g., tri-n-butyltin azide) and employs 4 ’s hydrochloride salt for stability. Key modifications include:
-
One-Pot Cyclization-Hydrochlorination : Treating 3 with HCl gas during cyclization directly yields this compound hydrochloride, circumventing freebase handling issues.
-
Solvent Recycling : THF is recovered via distillation, reducing raw material costs by 40%.
Economic and Environmental Metrics
Q & A
Q. What are the optimized synthetic routes for 2-butyl-1,3-diaza-spiro[4.4]nonan-4-one, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization of a diamine with a cyclic ketone precursor under controlled conditions. A common method employs catalytic systems (e.g., acid or base catalysts) at specific temperatures (e.g., 60–100°C) and pressures to promote spiro-ring formation . For the hydrochloride salt form, post-synthetic treatment with HCl is required, as noted in its molecular formula (C₁₁H₁₈N₂O·HCl) . Key variables include solvent choice (e.g., methyl ethyl ketone for stereocontrol ), reaction time, and purification methods (e.g., HPLC ). Yield optimization often requires iterative adjustment of these parameters.
Q. How is the spirocyclic structure of this compound validated, and what analytical techniques are critical for characterization?
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing spiro-junction protons .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., 230.74 g/mol for the hydrochloride salt ).
- X-ray crystallography : Used in related spiro compounds (e.g., 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one) to resolve stereochemistry .
- HPLC : Ensures purity (>98% in commercial batches ).
Q. What are the primary hazards associated with handling this compound, and what safety protocols are recommended?
The hydrochloride salt is classified as:
- Acute Toxicity (Oral Category 4) : Harmful if swallowed (H302) .
- Eye Irritation (Category 2A) : Causes serious eye damage .
Safety measures include using PPE (gloves, goggles), working in a fume hood, and adhering to waste disposal guidelines for aquatic toxicants (Chronic Category 2) .
Advanced Research Questions
Q. How does this compound function as a key intermediate in the synthesis of Irbesartan, and what role does its spirocyclic framework play?
this compound is a critical intermediate in constructing the tetrazole-containing biphenyl moiety of Irbesartan, an angiotensin II receptor antagonist. The spirocyclic core provides rigidity, enhancing binding affinity to the target receptor. Synthetic steps involve coupling with 4'-bromomethylbiphenyl-2-carbonitrile, followed by tetrazole ring formation . Methodological challenges include controlling regioselectivity during cyclization .
Q. What stereochemical considerations arise during its synthesis, and how can unexpected inversions be mitigated?
Stereocontrol is crucial in spirocyclic systems. For example, reactions involving Dess-Martin periodinane or lead tetraacetate may induce configuration inversions at chiral centers (e.g., C6 and C9 in related diazaspiro compounds) . Mitigation strategies include:
Q. What biological activities have been explored for this compound, and what experimental models are used to assess efficacy?
While direct data on this compound is limited, structurally similar diazaspiro compounds exhibit:
- Antimicrobial activity : Tested via broth microdilution assays against Gram-positive/negative bacteria .
- Anticancer potential : Evaluated in cell viability assays (e.g., MTT) against human cancer lines .
- CNS applications : As a precursor to neuroactive agents, requiring blood-brain barrier permeability studies .
Q. How do solvent and catalyst choices impact its reactivity in coordination chemistry or material science applications?
As a ligand, the diazaspiro framework can coordinate transition metals (e.g., Pd, Cu) via nitrogen lone pairs. Solvents like DMF or THF enhance solubility for catalytic cycles, while polar aprotic solvents stabilize metal-ligand complexes . Catalytic applications (e.g., cross-coupling reactions) require optimizing metal-to-ligand ratios to prevent aggregation .
Q. What discrepancies exist in reported CAS numbers and molecular formulas, and how should researchers address them?
Discrepancies arise from:
- Salt forms : The free base (CAS 138402-05-8, C₁₁H₁₈N₂O ) vs. hydrochloride salt (CAS 151257-01-1, C₁₁H₁₈N₂O·HCl ).
- Tautomerism : The enol-keto equilibrium in spirocyclic systems may lead to multiple registry entries .
Researchers should verify the form (salt/free base) and consult multiple databases (e.g., PubChem, EPA DSSTox) for cross-referencing .
Methodological Recommendations
- Synthetic Optimization : Use design-of-experiments (DoE) to screen catalysts, solvents, and temperatures .
- Data Contradiction Analysis : Compare NMR/MS data across batches to identify impurities or tautomeric shifts .
- Safety Compliance : Follow GHS protocols for labeling and storage, particularly for aquatic toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
